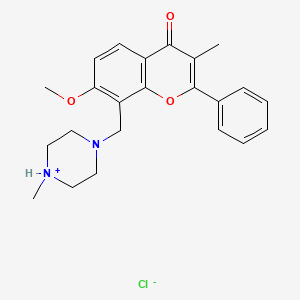
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride typically involves multiple steps. The process begins with the preparation of the flavone core, followed by the introduction of the methoxy and methyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The flavone core can be reduced to form a flavanone.
Substitution: The piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated flavone derivatives.
Reduction: Formation of flavanone derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone
- 7-Methoxy-3-methyl-8-(4-methylpiperazin-4-ium-1-yl)methyl-2-phenylchromen-4-one chloride
Uniqueness
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methoxy group and the piperazine moiety can enhance its solubility and stability, making it a valuable compound for further research and development.
Propriétés
| 70145-78-7 | |
Formule moléculaire |
C23H27ClN2O3 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-8-[(4-methylpiperazin-4-ium-1-yl)methyl]-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H26N2O3.ClH/c1-16-21(26)18-9-10-20(27-3)19(15-25-13-11-24(2)12-14-25)23(18)28-22(16)17-7-5-4-6-8-17;/h4-10H,11-15H2,1-3H3;1H |
Clé InChI |
SIPXXZFQLAKJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CC[NH+](CC3)C)OC)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


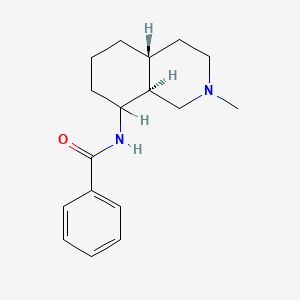


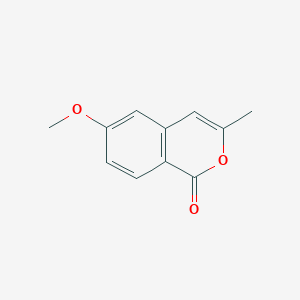
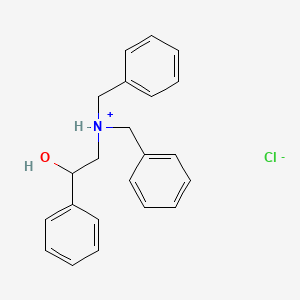

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

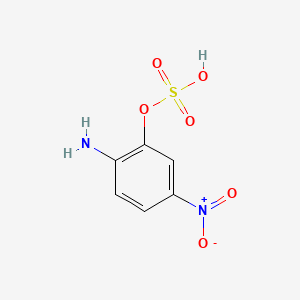
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)



